![molecular formula C20H13NO4S B3457314 2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457314.png)
2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
Overview
Description
2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one (MNBF) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, 2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to possess several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell activity. These effects have been attributed to its ability to interact with specific molecular targets in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one for laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, its relatively complex synthesis method and high cost may limit its use in some research settings.
Future Directions
There are several potential future directions for research on 2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, including the investigation of its effects on other diseases and the development of more efficient synthesis methods. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its therapeutic potential.
Scientific Research Applications
2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to exhibit promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Several studies have reported its potential as a therapeutic agent for various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.
properties
IUPAC Name |
(2Z)-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4S/c1-12-6-8-14(16(10-12)21(23)24)17-9-7-13(25-17)11-19-20(22)15-4-2-3-5-18(15)26-19/h2-11H,1H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZNNSBDOTKNI-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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